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Compound of Interest

Morpholine, 3,3-dimethyl-5-(1-
propenyl)-(9Cl)

Cat. No.: B13814253

Compound Name:

Executive Summary

3,3-dimethyl-5-(1-propenyl)morpholine represents a high-value “chiral fortress" scaffold. Its
utility is defined by two competing structural features:

e The 3,3-Gem-Dimethyl Group: Induces a profound Thorpe-Ingold effect, locking the
morpholine ring into a rigid conformation and providing metabolic protection to the adjacent
nitrogen.

o The C5-(1-Propenyl) Handle: A versatile, latent functional group. Unlike a simple alkyl chain,
the 1-propenyl group serves as a masked aldehyde (via oxidative cleavage) or a partner for
cross-metathesis, allowing the rapid elaboration of complexity after the core is installed.

Primary Applications:
o NK1/NK2 Receptor Antagonists: Mimicking the spatial arrangement of Aprepitant-like cores.
e Metabolically Stable Amines: The gem-dimethyl group blocks

-hydroxylation/oxidation at the most vulnerable metabolic site.

e Chiral Auxiliaries: For stereoselective formation of N-C bonds.

Chemical Profile & Steric Analysis
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Property Specification / Insight

Molecular Formula

Chiral center at C5. Typically supplied as single

enantiomer (

Stereochemistry
or

).

1-Propenyl (
Olefin Geometry ). Usually

-isomer dominant.

Est. 8.5-9.0 (conjugate acid). Slightly more
Basicity (pKa) basic than morpholine due to alkyl donation, but

nucleophilicity is attenuated by sterics.

Chair. The bulky 1-propenyl group at C5 and the
) gem-dimethyls at C3 force the N-substituent into
Conformation 7 ) )
a specific orientation (pseudo-equatorial),

minimizing 1,3-diaxial interactions.

Critical Handling Protocols
3.1. Storage and Stability

o Oxidation Risk: The electron-rich internal alkene (1-propenyl) is susceptible to slow auto-
oxidation over months. Store under Argon/Nitrogen at -20°C.

 Volatility: As a low molecular weight amine, the free base is semi-volatile. Do not apply high
vacuum (< 5 mbar) for extended periods at room temperature. Handle as the hydrochloride

or oxalate salt for solid-state storage.

3.2. Stereochemical Integrity Check

Before committing to large-scale synthesis, verify the Enantiomeric Excess (ee).

e Method: Chiral HPLC.[1]
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e Column: Chiralpak IC or IG (immobilized phases preferred for amines).
e Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

o Retention: The gem-dimethyl group significantly alters retention times compared to standard
morpholines.

Core Application I: N-Functionalization (Overcoming the
Steric Wall)

The 3,3-dimethyl and 5-propenyl groups flank the nitrogen, creating a "steric canyon." Standard

alkylations often fail or stall.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Recommended for attaching the scaffold to aromatic rings.

Rationale: The steric bulk requires a specialized ligand that can open up the Pd center while
preventing

-hydride elimination. RuPhos or BrettPhos are the ligands of choice for this specific hindered
amine.

Step-by-Step:

e Reagents:

o

Aryl Halide (1.0 equiv)[2]

o

3,3-dimethyl-5-(1-propenyl)morpholine (1.2 equiv)

o

Catalyst:

(2 mol%)

[¢]

Ligand: RuPhos (4-6 mol%)

o Base:
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(1.5 equiv) - Crucial for activating the Pd-amine complex.
o Solvent: Toluene or Dioxane (anhydrous, degassed).

e Procedure:

[e]

Charge an oven-dried vial with Pd source, Ligand, and Base. Purge with Ar.

o

Add solvent and stir for 5 min to pre-form the active catalyst.

[¢]

Add the Aryl Halide and the Morpholine.

o

Heat to 100°C for 12—-18 hours. Note: Lower temperatures (80°C) often result in
incomplete conversion due to the steric barrier.

o Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr precatalyst, which is
exceptionally robust for sterically demanding couplings.

Core Application II: The Propenyl "Warhead" (Side-Chain
Engineering)

The 1-propenyl group is not just a lipophilic tail; it is a masked aldehyde.

Protocol B: Oxidative Cleavage to Chiral Morpholine-5-Carbaldehyde

This transforms the building block into a chiral amino-aldehyde, a gateway to reductive
aminations or Horner-Wadsworth-Emmons reactions.

Safety Note: Ozonolysis is efficient but requires careful temperature control to prevent N-oxide
formation.

Step-by-Step:

» Protection (Optional but Recommended): If the Nitrogen is free, protect it (e.g., Boc or Cbz)
to prevent N-oxidation. If N is already arylated (from Protocol A), proceed directly.

e Ozonolysis:
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Dissolve substrate in

[e]

:MeOH (4:1).

Cool to -78°C.

o

Bubble

[¢]

until a faint blue color persists (indicates saturation).

[¢]

Quench: Purge with

to remove excess
. Add Dimethyl Sulfide (DMS) (5 equiv) or

(1.5 equiv) at -78°C.

[e]

Allow to warm to RT slowly over 2 hours.

e Result: The 1-propenyl group is cleaved to yield the C5-formyl (aldehyde) derivative.
 Purification: Rapid filtration through silica. Warning: Chiral

-amino aldehydes are prone to racemization on silica. Use immediately.

Strategic Logic & Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this scaffold.
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3,3-dimethyl-5-(1-propenyl)morpholine

Target Application?

Medicinal Chem

Synthesis Tool

Route A: N-Aryl Scaffold Route B: Chiral Auxiliary
(Bioactive Core) (Asymmetric Synthesis)

High Steric Barrier

Pd-Catalyzed Coupling i : : .
(RuPhos/Pd2(dba)3) N-Acylation / Amide Formation
Unmask Aldehyde
Propenyl Modification Oxidative Cleavage (0O3)
(Metathesis or Hydrogenation) to C5-Aldehyde
Rigidified Drug Analog Complex Chiral Intermediate
(e.g., NK1 Antagonist) (via Reductive Amination)

Click to download full resolution via product page

Caption: Workflow decision tree for maximizing the utility of the 3,3-dimethyl-5-(1-
propenyl)morpholine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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